molecular formula C28H30N2O4 B4317047 N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4317047
M. Wt: 458.5 g/mol
InChI Key: ZULGGMNRDWWIFJ-UHFFFAOYSA-N
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Description

N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound known for its multifaceted applications in scientific research and industry. This compound contains several functional groups, making it an interesting subject for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic synthesis. The initial steps often include the preparation of the core hexahydroquinoline structure through cyclization reactions, followed by the introduction of the phenyl and carboxamide groups under controlled conditions. Reaction conditions such as temperature, solvents, and catalysts play crucial roles in ensuring high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. Scaling up the synthetic routes developed in the laboratory requires careful optimization of reaction parameters and the use of advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

The reactions are typically carried out in the presence of specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), or substituting agents (e.g., halogenated compounds). The reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of less oxidized, more saturated products.

Scientific Research Applications

N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has diverse applications in scientific research, including:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: : Employed in the development of novel materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact mechanism depends on the context of its use and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2,5-dioxohexahydroquinoline-3-carboxamide

  • N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

  • N-(3-ethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Highlighting Uniqueness

Compared to similar compounds, N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique hexyloxy substitution, which may confer distinct chemical properties and biological activities. This differentiation can be pivotal in its specific applications in scientific research and industry.

Properties

IUPAC Name

N-(3-hexoxyphenyl)-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O4/c1-2-3-4-8-17-34-22-14-9-11-20(18-22)29-27(32)24-19-23-25(15-10-16-26(23)31)30(28(24)33)21-12-6-5-7-13-21/h5-7,9,11-14,18-19H,2-4,8,10,15-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULGGMNRDWWIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC3=C(CCCC3=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
N-[3-(hexyloxy)phenyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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